molecular formula C15H23NO B1259213 Rotundine B

Rotundine B

Cat. No.: B1259213
M. Wt: 233.35 g/mol
InChI Key: IMDXDPUTIISQIM-UHFFFAOYSA-N
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Description

Contextualization within Natural Product Chemistry

Natural product chemistry involves the isolation, structure elucidation, and study of chemical substances produced by living organisms. Within this discipline, alkaloids represent a significant and structurally diverse group of naturally occurring compounds that contain basic nitrogen atoms.

Rotundine (B192287) B is chemically classified as a sesquiterpene alkaloid. scielo.brijraset.com It was first reported, along with the related compounds Rotundine A and Rotundine C, as a novel alkaloid isolated from the rhizomes of Cyperus rotundus Linn. acs.orgnih.govacs.org This discovery was significant as it marked the first identification of alkaloids from this plant species. acs.orgacs.org The Rotundines A, B, and C were found to possess a new and unprecedented sesquiterpene carbon skeleton, distinguishing them from other known natural products. acs.orgnih.gov

The isolation of Rotundine B involves extraction from the dried rhizomes of C. rotundus using methanol (B129727), followed by acid-base partitioning to separate the crude alkaloid fraction. acs.orgacs.org Further purification using chromatographic techniques, such as column chromatography and high-performance liquid chromatography (HPLC), yields the pure compound. acs.org The structure of this compound was determined through comprehensive spectral analysis, including mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. acs.orgnih.gov

Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC15H23NO nih.gov
Molecular Weight233.35 g/mol nih.gov
IUPAC Name4-(1,5,5-trimethyl-6,7-dihydrocyclopenta[c]pyridin-6-yl)butan-2-ol nih.gov
CAS Registry Number270918-29-1 knapsackfamily.com
Topological Polar Surface Area33.1 Ų nih.gov
ClassificationSesquiterpene Alkaloid, Methylpyridine scielo.brnih.gov

Significance of Sesquiterpene Alkaloids in Chemical Biology

Sesquiterpene alkaloids are a specific class of natural products derived from 15-carbon isoprenoid precursors (sesquiterpenes) that incorporate a nitrogen atom into their structure. scielo.br This class of compounds has garnered considerable interest in chemical biology and medicinal chemistry due to its structural complexity and potent biological activities. semanticscholar.orgmdpi.com

The significance of sesquiterpene alkaloids, particularly sesquiterpene pyridine (B92270) alkaloids (SPAs), stems from several key attributes:

Structural Diversity: SPAs are characterized by highly oxygenated and complex structures. sci-hub.se Many feature a macrocyclic skeleton composed of a polyoxygenated dihydro-β-agarofuran sesquiterpenoid core linked to a pyridine dicarboxylic acid moiety. semanticscholar.orgmdpi.commdpi.com The diversity in their structures arises from variations in the sesquiterpene backbone and the nature of esterifying groups, leading to a wide array of unique compounds. mdpi.comnih.gov

Pharmacological Potential: Research has demonstrated that sesquiterpene alkaloids possess a broad spectrum of pharmacological activities. nih.gov These include potent immunosuppressive, anti-inflammatory, anti-tumor, insecticidal, and anti-HIV properties. semanticscholar.orgmdpi.comsci-hub.semdpi.com This wide range of bioactivities makes them attractive as lead compounds for drug discovery and development. nih.gov

Tools for Chemical Biology: The unique and complex structures of sesquiterpene alkaloids make them valuable as chemical probes. nih.gov They can be used to investigate complex biological processes, identify novel molecular targets, and elucidate cellular pathways, thereby advancing the understanding of human diseases. nih.gov For instance, certain SPAs have been shown to exhibit potent inhibitory effects on critical signaling pathways like the nuclear factor-kappa B (NF-κB) pathway, which is central to inflammation and immune responses. semanticscholar.orgmdpi.com

The study of compounds like this compound and the broader class of sesquiterpene alkaloids continues to be a vibrant area of natural product research, offering opportunities for the discovery of new chemical entities with potential therapeutic applications.

Rotundine Alkaloids from Cyperus rotundus

Compound NameMolecular FormulaReference
Rotundine AC15H21NO acs.orgacs.org
This compoundC15H23NO nih.govnih.gov
Rotundine CC15H23NO2 nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H23NO

Molecular Weight

233.35 g/mol

IUPAC Name

4-(1,5,5-trimethyl-6,7-dihydrocyclopenta[c]pyridin-6-yl)butan-2-ol

InChI

InChI=1S/C15H23NO/c1-10(17)5-6-12-9-13-11(2)16-8-7-14(13)15(12,3)4/h7-8,10,12,17H,5-6,9H2,1-4H3

InChI Key

IMDXDPUTIISQIM-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=CC2=C1CC(C2(C)C)CCC(C)O

Synonyms

rotundine B

Origin of Product

United States

Occurrence and Isolation of Rotundine B

Natural Sources of Rotundine (B192287) B

Cyperus rotundus L. Rhizomes as a Primary Source

Rotundine B is primarily isolated from the rhizomes of Cyperus rotundus L., a perennial plant belonging to the Cyperaceae family. nih.govacs.org This plant, commonly known as nutgrass, is found in tropical and subtropical regions worldwide. rsc.orgmazums.ac.ir The rhizomes of C. rotundus have been a source for the isolation of not only this compound but also its related compounds, Rotundine A and Rotundine C. nih.govacs.orgjapsonline.com The presence and concentration of these compounds in the plant can vary depending on ecological conditions. japsonline.comjapsonline.com

Identification as a Sesquiterpene Alkaloid

Chemically, this compound is classified as a sesquiterpene alkaloid. nih.govacs.orgscielo.br This classification indicates that its molecular structure is derived from a 15-carbon precursor, characteristic of sesquiterpenes, and incorporates a nitrogen atom, a defining feature of alkaloids. scielo.br The rotundines, including this compound, are noted for possessing a novel carbon skeleton. nih.govacs.org

Methodologies for Extraction and Purification

The isolation of this compound from its natural source involves a multi-step process that begins with extraction and is followed by purification to obtain the pure compound.

Solvent Extraction Techniques

The initial step in isolating this compound from the rhizomes of C. rotundus is typically solvent extraction. rsc.orgjntbgri.res.in This process involves using various solvents to draw out the desired chemical constituents from the plant material.

Dried and powdered rhizomes are often subjected to extraction with solvents such as methanol (B129727). mazums.ac.irmazums.ac.ir In some methods, the plant material is first treated with an alkaline solution, such as alcoholic potassium hydroxide, before maceration in methanol. mazums.ac.irmazums.ac.ir The resulting crude extract contains a mixture of compounds, including this compound. Further processing of the crude extract often involves acidification followed by basification to selectively precipitate the alkaloids. mazums.ac.irmazums.ac.ir The precipitate is then further purified. mazums.ac.ir

A variety of solvents with increasing polarity, such as hexane (B92381), petroleum ether, ethyl acetate (B1210297), chloroform, acetone, ethanol, and water, can be used in a successive extraction process to separate different classes of compounds. nih.gov

Chromatographic Separation Approaches

Following initial extraction, chromatographic techniques are essential for the separation and purification of this compound from the complex mixture of compounds in the crude extract. ijpsjournal.comlibretexts.org Chromatography separates components of a mixture based on their differential distribution between a stationary phase and a mobile phase. ksu.edu.sa

Various chromatographic methods are employed, including column chromatography over silica (B1680970) gel. jntbgri.res.innih.gov In this technique, the crude extract is passed through a column packed with silica gel, and different compounds are eluted at different rates using a gradient of solvents, such as a mixture of hexane and ethyl acetate. jntbgri.res.in

Sephadex LH-20 Chromatography

A specific and effective method for the purification of alkaloids like this compound is Sephadex LH-20 column chromatography. mazums.ac.iravantorsciences.comcytivalifesciences.com Sephadex LH-20 is a bead-formed dextran (B179266) medium that has been hydroxypropylated, giving it both hydrophilic and lipophilic properties. cytivalifesciences.comresearchgate.net This dual nature allows for the separation of molecules based on their size in various organic and aqueous solvents. avantorsciences.comcytivalifesciences.comfishersci.at

In the purification of this compound, the crude alkaloid extract is applied to a Sephadex LH-20 column and eluted with a solvent such as methanol. mazums.ac.ir Fractions are collected and tested for the presence of alkaloids. mazums.ac.ir This step is crucial for separating this compound from other closely related compounds, yielding a purified product. avantorsciences.comresearchgate.net

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a crucial analytical technique used during the isolation and purification of this compound to monitor the separation of compounds. mazums.ac.ir In the analysis of alkaloid-containing fractions from Cyperus rotundus, TLC is performed on silica gel plates. mazums.ac.irmazums.ac.ir

A common mobile phase system employed for the separation of these alkaloids is a mixture of chloroform, methanol, and diethylamine (B46881) in a volumetric ratio of 15:1:0.1. mazums.ac.irmazums.ac.ir After the plate is developed, visualization of the alkaloid spots is achieved by spraying with Dragendorff's reagent, which produces characteristic orange-brown spots, indicating a positive reaction for alkaloids. mazums.ac.irmazums.ac.ir The position of these spots, represented by the retention factor (Rf) value, helps in identifying the different compounds in the mixture. For instance, in one study, an isolated alkaloid fraction yielded a single spot with an Rf value of 0.4. mazums.ac.ir Preparative TLC can also be utilized, where the separated spots corresponding to the alkaloids are scraped from the plate and solubilized for recovery. mazums.ac.ir

Table 1: TLC System for Rotundine Alkaloid Analysis

Parameter Description
Stationary Phase Silica Gel
Mobile Phase Chloroform : Methanol : Diethylamine (15:1:0.1 v/v)
Visualization Dragendorff's Reagent
Positive Result Orange-brown spot

Data derived from research on alkaloid isolation from Cyperus rotundus. mazums.ac.irmazums.ac.ir

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is an advanced chromatographic technique used to determine the purity of isolated compounds like this compound and its derivatives. mazums.ac.irmazums.ac.ir For the analysis of a related compound, norrotundine-6-O-glucoside, a reverse-phase HPLC method has been detailed. mazums.ac.ir

The analysis is typically conducted on a C-18 column. mazums.ac.irmazums.ac.ir A common mobile phase consists of a mixture of acetonitrile (B52724) and distilled water, for example, in a 60:40 volume ratio, run in isocratic mode. mazums.ac.irmazums.ac.ir The system parameters are carefully controlled, including the column temperature (e.g., 30°C) and a constant flow rate (e.g., 1.0 mL/min). mazums.ac.irmazums.ac.ir Detection is often performed using a UV detector set at multiple wavelengths, such as 254, 302, and 365 nm, to monitor for the presence of the compounds as they elute from the column. mazums.ac.irmazums.ac.ir The time it takes for a compound to pass through the column, known as the retention time (RT), is a key identifier. For example, HPLC analysis of an isolated rotundine glycoside showed a single peak with a retention time of 3.0 minutes, indicating its purity. mazums.ac.ir

Table 2: Example HPLC Parameters for Rotundine Derivative Analysis

Parameter Specification
Column Intersil C-18 (150 mm × 4.6 mm, 5 µm)
Mobile Phase Acetonitrile : Distilled Water (60:40 v/v)
Flow Rate 1.0 mL/min
Temperature 30°C
Injection Volume 50 µL
Detection UV at 254, 302, and 365 nm

These parameters were used in the analysis of a rotundine glycoside isolated from Cyperus rotundus. mazums.ac.irmazums.ac.ir

Elucidation of Related Rotundine Compounds

Research into the chemical constituents of Cyperus rotundus has led to the discovery of other alkaloids structurally related to this compound. These include Rotundine A and C, as well as glycosylated variants.

Isolation of Rotundine A and Rotundine C

Rotundine A and Rotundine C are novel sesquiterpene alkaloids that were isolated alongside this compound from the rhizomes of Cyperus rotundus. acs.orgnih.gov These compounds feature an unprecedented carbon skeleton. acs.orgnih.gov The isolation process for Rotundine A and C is integrated with that of this compound.

Following the initial acid-base extraction that yields a crude alkaloid fraction, this mixture is subjected to column chromatography. acs.orgacs.org The first step often involves chromatography on a Sephadex LH-20 column using methanol as the eluent. acs.orgacs.org This separates the crude mixture into several fractions. The fractions that test positive for alkaloids (e.g., with Dragendorff's reagent) are then pooled and subjected to further purification. acs.orgacs.org This subsequent step typically involves silica gel column chromatography with a gradient solvent system, such as chloroform/methanol/diethylamine, to yield the purified Rotundine A, B, and C. acs.orgacs.org

Structural Variants: Glycosylated Rotundine Forms

In addition to the aglycone (non-sugar-bound) forms like Rotundine A, B, and C, structural variants where a sugar molecule is attached have also been identified. mazums.ac.irmazums.ac.ir The presence of a glycoside represents a significant structural variation from the previously reported rotundine compounds. mazums.ac.ir

A notable glycosylated form isolated from the methanolic crude extract of C. rotundus rhizomes is norrotundine-6-O-glucoside. mazums.ac.irmazums.ac.ir Its discovery demonstrated for the first time the presence of a glycoside in this family of alkaloids from C. rotundus and established the position of the sugar attachment to the alkaloid nucleus. mazums.ac.ir The structural elucidation of this compound was accomplished through comprehensive spectral analysis, including Fourier-Transform Infrared Spectroscopy (FTIR), Proton Nuclear Magnetic Resonance (H-NMR), and Mass Spectrometry (MS). mazums.ac.irresearchgate.net The isolation procedure involved sequential extraction and chromatographic techniques similar to those used for the non-glycosylated rotundines. mazums.ac.irmazums.ac.ir

Structural Characterization of Rotundine B

Spectroscopic Analysis for Structural Determination

Spectroscopy is a cornerstone of chemical structure elucidation, utilizing the interaction of electromagnetic radiation with the molecule to reveal its composition and architecture. vt.edu For Rotundine (B192287) B, a combination of infrared spectroscopy, nuclear magnetic resonance, and mass spectrometry is employed to piece together its structural puzzle. mazums.ac.irresearchgate.net

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule. sci-hub.se It works by measuring the absorption of infrared radiation at various wavelengths, which causes the chemical bonds within the molecule to vibrate. upi.edu Each type of bond and functional group has a characteristic absorption frequency, making the resulting spectrum a molecular "fingerprint". upi.edu

For a compound with the molecular formula C15H23NO4, the FTIR spectrum would be analyzed for key absorption bands that confirm the presence of its constituent functional groups. The analysis often involves preparing the sample using a KBr (potassium bromide) pellet method. mazums.ac.irmazums.ac.ir

Table 1: Expected FTIR Spectral Data for Rotundine B

Wavenumber (cm⁻¹) Vibration Type Functional Group Indicated
3500-3200 O-H stretch Hydroxyl (-OH) groups
3000-2850 C-H stretch Aliphatic (sp³) C-H bonds
~1600 C=C stretch Aromatic ring
~1580-1450 C=N stretch Pyridine (B92270) ring

This table represents expected absorption regions for the functional groups consistent with the molecular formula and classification of this compound.

Proton Nuclear Magnetic Resonance (¹H-NMR) spectroscopy is an indispensable tool for determining the structure of organic compounds by mapping the hydrogen atoms. The technique provides information about the number of different types of protons, their electronic environments, and how they are connected to neighboring atoms. researchgate.netorganicchemistrydata.org The data, expressed as chemical shifts (δ) in parts per million (ppm), reveals the precise arrangement of the carbon-hydrogen framework. mazums.ac.ir A typical analysis might be performed using a 400 MHz spectrometer. mazums.ac.irmazums.ac.ir

Table 2: Predicted ¹H-NMR Spectral Data for this compound

Chemical Shift (δ ppm) Proton Type Structural Feature Indicated
~8.5-7.0 Aromatic Protons Protons on the pyridine ring
~4.5-3.5 Carbinol Protons Protons on a carbon attached to an oxygen (-CH-O)
~2.5-2.2 Methyl Protons Protons of a methyl group attached to the pyridine ring

This table represents predicted chemical shift regions for protons in a structure consistent with this compound.

Mass Spectrometry (MS) is a technique that measures the mass-to-charge ratio (m/z) of ionized molecules. google.com It is critical for determining the molecular weight of a compound and can provide clues about its structure through the analysis of fragmentation patterns. mazums.ac.irmazums.ac.ir Techniques like electrospray ionization (ESI) are often used to generate the molecular ions. mazums.ac.ir For this compound, with a molecular formula of C15H23NO4, mass spectrometry would be expected to show a molecular ion peak corresponding to its molecular weight, confirming the elemental composition.

Table 3: Predicted Mass Spectrometry Data for this compound

Data Point Description Value
Molecular Weight Calculated from the formula C15H23NO4 281.35 g/mol

This table shows the calculated molecular weight and the expected primary ion that would be observed in a positive-ion mode mass spectrum.

Proton Nuclear Magnetic Resonance (H-NMR) Spectroscopy

Structural Classification and Features of this compound

Beyond spectroscopic data, classifying a compound based on its structural features helps in understanding its chemical properties and relationships to other molecules.

The elemental composition of this compound is represented by the molecular formula C15H23NO4. This formula indicates that each molecule of this compound contains 15 carbon atoms, 23 hydrogen atoms, 1 nitrogen atom, and 4 oxygen atoms.

This compound is classified as a member of the methylpyridine group of organic compounds. This classification indicates that its core structure contains a pyridine ring that is substituted with at least one methyl group. Pyridines are six-membered heterocyclic aromatic rings containing one nitrogen atom.

Structural Relationship to Parent Alkaloid Nucleus

This compound is an alkaloid, a class of naturally occurring organic compounds that typically contain at least one nitrogen atom in a heterocyclic ring. ontosight.aieolss.net Specifically, it is classified as a protoberberine alkaloid derivative. colab.wsnih.govresearchgate.net The parent nucleus of protoberberine alkaloids is a tetracyclic ring system based on the dibenzoquinolizine structure. tandfonline.comresearchgate.net This core structure, often referred to as the "berberine bridge," is formed biosynthetically from the coupling of benzylisoquinolines with the isoquinoline (B145761) N-methyl group following phenol (B47542) oxidation. tandfonline.comresearchgate.net

The chemical structure of this compound is derived from this fundamental protoberberine framework. Protoberberine alkaloids are a significant subgroup of isoquinoline alkaloids. tandfonline.com The biosynthesis of these complex molecules generally begins with amino acids, which undergo a series of enzymatic reactions to form the characteristic heterocyclic structures. whiterose.ac.uk The journey from a simple amino acid to a complex alkaloid like this compound involves key steps such as the formation of an iminium cation and a subsequent Mannich-like reaction, which are crucial for creating the scaffold of the molecule. whiterose.ac.uk

While the name "Rotundine" has historically been associated with l-tetrahydropalmatine, a well-known protoberberine alkaloid, it is important to distinguish it from this compound, which has a distinct chemical identity. biocrick.com this compound is identified by the chemical name 4-(1,5,5-trimethyl-6,7-dihydrocyclopenta[c]pyridin-6-yl)butan-2-ol and possesses the molecular formula C15H23NO. nih.gov It is classified as a member of the methylpyridines. nih.gov

The structural relationship of this compound to its parent nucleus is defined by the core dibenzoquinolizine system, which is then modified by various functional groups at specific positions on the rings. These modifications are what differentiate the various protoberberine alkaloids and contribute to their diverse biological activities. nih.govtandfonline.com For instance, the presence and position of methoxy (B1213986) groups, hydroxyl groups, or other substituents on the aromatic rings, as well as the stereochemistry at chiral centers, are key distinguishing features. nih.gov In the broader family of isoquinoline alkaloids, to which protoberberines belong, other related structural classes include aporphines and benzylisoquinolines. nih.govtandfonline.comnih.gov

Biosynthesis of Rotundine B

General Sesquiterpenoid Biosynthetic Pathways

All terpenoids, including sesquiterpenes, are synthesized from the universal five-carbon precursors, isopentenyl diphosphate (B83284) (IPP) and its isomer, dimethylallyl diphosphate (DMAPP). nih.govnih.gov Plants utilize two distinct and compartmentally separated pathways to produce these essential building blocks: the mevalonate (B85504) (MVA) pathway and the methylerythritol phosphate (B84403) (MEP) pathway. nih.govwikipedia.orgcaister.com

Mevalonate (MVA) Pathway

Located in the cytosol, the MVA pathway is a fundamental route for isoprenoid biosynthesis in eukaryotes, archaea, and some bacteria. wikipedia.orgethz.ch It begins with the condensation of three acetyl-CoA molecules to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). tandfonline.com This intermediate is then reduced to mevalonate by the enzyme HMG-CoA reductase. tandfonline.com Subsequent phosphorylation and decarboxylation steps convert mevalonate into IPP. tandfonline.com The MVA pathway is generally responsible for producing the precursors for sesquiterpenes (C15), triterpenes, and sterols. frontiersin.orgresearchgate.netresearchgate.net

Methylerythritol Phosphate (MEP) Pathway

The MEP pathway, also known as the non-mevalonate pathway, operates within the plastids of most bacteria, green algae, and higher plants. wikipedia.orgwikipathways.orgrsc.org This pathway starts with the condensation of pyruvate (B1213749) and glyceraldehyde 3-phosphate to create 1-deoxy-D-xylulose 5-phosphate (DXP). frontiersin.orgrsc.org A series of enzymatic reactions then converts DXP into IPP and DMAPP. caister.comrsc.org The MEP pathway is the primary source of precursors for monoterpenes (C10), diterpenes (C20), carotenoids, and the side chains of chlorophylls. caister.comfrontiersin.orgwikipathways.org While the MVA and MEP pathways are physically separated, there is evidence of metabolic "crosstalk" between them, allowing for the exchange of IPP and DMAPP. nih.govnih.gov

Precursor Molecules in Sesquiterpene Alkaloid Synthesis

The universal C5 units, IPP and DMAPP, serve as the foundational building blocks for all terpenoids. nih.govnih.gov Their sequential condensation leads to the formation of larger prenyl diphosphate intermediates, which are the direct precursors to the vast array of terpenoid structures.

Isopentenyl Diphosphate (IPP) and Dimethylallyl Diphosphate (DMAPP)

IPP and DMAPP are the isomeric five-carbon units from which all isoprenoids are constructed. nih.govresearchgate.net These molecules are synthesized via both the MVA and MEP pathways. researchgate.netresearchgate.net The enzyme isopentenyl diphosphate isomerase (IDI) catalyzes the interconversion of IPP and DMAPP, ensuring a balanced supply for subsequent condensation reactions. portlandpress.com

Farnesyl Diphosphate (FPP) as a Key Intermediate

Farnesyl diphosphate (FPP) is a C15 intermediate that holds a critical position in the biosynthesis of sesquiterpenes and sesquiterpene alkaloids. nih.govgenome.jp It is formed through the head-to-tail condensation of two molecules of IPP with one molecule of DMAPP, a reaction catalyzed by the enzyme farnesyl diphosphate synthase (FPPS). nih.govfrontierspartnerships.org FPP serves as the direct precursor for the cyclization reactions that generate the diverse carbon skeletons of sesquiterpenoids. genome.jpgenome.jp The cyclization of FPP by various terpene synthases initiates the formation of the specific sesquiterpene backbone that will ultimately be modified to form Rotundine (B192287) B. scielo.brnih.gov

Enzymatic Steps and Catalysis in Rotundine B Formation (Inferred from general C. rotundus metabolites)

While the specific enzymatic steps leading to this compound have not been fully elucidated, the general biosynthesis of sesquiterpene alkaloids provides a plausible framework. The formation of rotundine-type compounds in Cyperus rotundus likely involves a series of enzymatic modifications to a sesquiterpene backbone. ajol.info

The biosynthesis is proposed to proceed through the following general stages:

Formation of the Sesquiterpene Skeleton: Farnesyl diphosphate (FPP) undergoes cyclization, catalyzed by a specific sesquiterpene synthase, to form a foundational sesquiterpene hydrocarbon skeleton. genome.jpmdpi.com In the case of rotundone (B192289), a related sesquiterpenoid, the precursor α-guaiene is formed by the enzyme VviTPS24. researchgate.net

Oxidative Modifications: The hydrocarbon skeleton is then subjected to a series of oxidative modifications, such as hydroxylations, which are typically catalyzed by cytochrome P450 monooxygenases (CYPs). mdpi.comresearchgate.net For instance, in rotundone biosynthesis, the enzyme CYP71BE5 oxidizes α-guaiene. openagrar.deresearchgate.net

Incorporation of Nitrogen: A key step in the formation of a sesquiterpene alkaloid is the incorporation of a nitrogen atom. This is often achieved through the reaction of an amino acid with a carbonyl group on the sesquiterpene intermediate, followed by cyclization to form a heterocyclic ring. scielo.brnih.gov

Further Tailoring Reactions: The resulting alkaloid structure may undergo further enzymatic modifications, such as reductions or other functional group interconversions, to yield the final product, this compound. researchgate.net

Studies on the metabolites of Cyperus rotundus have identified a variety of sesquiterpenes and other secondary metabolites, indicating a rich enzymatic machinery capable of performing these transformations. ajol.infolongdom.orgresearchgate.net

Preclinical Pharmacological Research of Rotundine B

In Vitro Investigations of Biological Activities

Antimicrobial Efficacy of Rotundine (B192287) Glycosides

A glycosidic alkaloid isolated from the rhizomes of Cyperus rotundus, identified as norrotundine-6-O-glucoside, has demonstrated notable antimicrobial properties. mazums.ac.irmazums.ac.ir The structure of this compound is closely related to Rotundine B. mazums.ac.irmazums.ac.ir

The isolated rotundine glycoside exhibited significant antibacterial effects against both Gram-positive and Gram-negative bacteria. mazums.ac.ir Against Staphylococcus aureus, it showed bactericidal activity, meaning it killed the bacteria, with both the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) being 64 µg/mL. mazums.ac.irmazums.ac.ir In the case of Escherichia coli, the activity was bacteriostatic, inhibiting bacterial growth, with a MIC of 100 µg/mL. mazums.ac.irmazums.ac.ir

Minimum Inhibitory Concentration (MIC): The lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Minimum Bactericidal Concentration (MBC): The lowest concentration of an antimicrobial agent required to kill a particular bacterium.

Table 1: Antibacterial Activity of Rotundine Glycoside

Microorganism Type MIC (µg/mL) MBC (µg/mL) Effect
Staphylococcus aureus Gram-positive 64 64 Bactericidal
Escherichia coli Gram-negative 100 >100 Bacteriostatic

The same rotundine glycoside also displayed potent antifungal activity against Candida albicans, a common opportunistic fungal pathogen. mazums.ac.ir The compound was found to be fungicidal, with both the MIC and MBC values determined to be 64 µg/mL. mazums.ac.irmazums.ac.ir This indicates that the compound was effective at killing the fungal cells at this concentration. mazums.ac.ir

Table 2: Antifungal Activity of Rotundine Glycoside

Microorganism Type MIC (µg/mL) MBC (µg/mL) Effect
Candida albicans Fungus 64 64 Fungicidal
Antibacterial Activity (e.g., against Staphylococcus aureus, Escherichia coli)

Cytotoxic Activity against Cancer Cell Lines

The cytotoxic potential of rotundine glycosides has been evaluated, particularly against the HeLa human cervical cancer cell line. mazums.ac.ir

A study on norrotundine-6-O-glucoside demonstrated dose-dependent cytotoxicity against HeLa cells. mazums.ac.ir Using the MTT cell proliferation assay, the half-maximal inhibitory concentration (IC50), which is the concentration of a drug that is required for 50% inhibition of cell growth, was found to be 203.7 µg/mL. mazums.ac.irmazums.ac.ir Significant cytotoxicity was observed at concentrations of 80 µg/mL, with highly significant effects at 160–200 µg/mL. mazums.ac.ir

Table 3: Cytotoxic Activity of Norrotundine-6-O-glucoside against HeLa Cells

Cell Line Assay IC50 (µg/mL)
HeLa MTT 203.7

While direct studies on this compound's induction of apoptosis are limited, research on the essential oil of Cyperus rotundus, which contains various bioactive compounds including alkaloids, provides some insight. japsonline.commdpi.com Studies on fractions of C. rotundus essential oil have shown an ability to induce apoptosis in HeLa cells. japsonline.com This is evidenced by a decrease in the expression of the anti-apoptotic protein Bcl-2 and an increase in the expression of the pro-apoptotic protein Bax. japsonline.com Furthermore, treatment of HeLa cells with norrotundine-6-O-glucoside led to morphological changes characteristic of apoptosis, such as chromatin condensation, fragmented nuclei, and the formation of apoptotic bodies, as observed through DAPI staining. mazums.ac.ir These findings suggest that compounds from C. rotundus, including its alkaloids, may exert their cytotoxic effects through the induction of programmed cell death. mdpi.comnih.gov

Evaluation using HeLa Cells

In Vivo Preclinical Exploratory Studies (Based on Cyperus rotundus rhizome extracts)

Extracts from the rhizomes of Cyperus rotundus, which contain a variety of bioactive compounds including this compound, have been the subject of numerous in vivo preclinical studies to investigate their pharmacological potential. iosrphr.orgmazums.ac.ir These exploratory studies in animal models offer initial insights into the possible therapeutic applications of the plant and its constituents.

Potential Anti-inflammatory Effects

The anti-inflammatory properties of Cyperus rotundus rhizome extracts have been demonstrated in several in vivo models. japsonline.comwho.int A common method for evaluating this effect is the carrageenan-induced paw edema test in rats, which models acute inflammation.

In one such study, various extracts of C. rotundus, including methanol (B129727), chloroform, and ethyl acetate (B1210297) extracts, were shown to possess significant analgesic and anti-inflammatory activities in a dose-dependent manner. japsonline.com The ethyl acetate extract, in particular, demonstrated a notable reduction in paw edema, comparable to the standard anti-inflammatory drug diclofenac. japsonline.com Similarly, another study reported that a crude extract of C. rotundus exhibited significant anti-inflammatory effects in the carrageenan-induced rat paw edema model. who.int The topical application of an ethanolic extract of C. rotundus has also been shown to reduce ear edema and cellular infiltrate in mouse models of both acute and chronic skin inflammation. sci-hub.senih.gov These findings suggest that the rhizome extracts can mitigate inflammatory responses. japsonline.comwho.intsci-hub.senih.gov The anti-inflammatory effects are thought to be mediated by the inhibition of pro-inflammatory factors. mazums.ac.ir

| Table 1: In Vivo Anti-inflammatory Effects of Cyperus rotundus Rhizome Extracts | | :--- | :--- | | Animal Model | Extract Type | Key Findings | | Carrageenan-induced paw edema in rats | Methanol, Chloroform, Ethyl Acetate | All extracts showed significant dose-dependent anti-inflammatory activity. The ethyl acetate extract was the most effective. japsonline.com | | Carrageenan-induced paw edema in rats | Crude Ethanolic Extract | Significant anti-inflammatory activity observed. who.int | | Arachidonic acid and TPA-induced skin inflammation in mice | Ethanolic Extract (topical) | Reduced ear edema and cellular infiltrate in both acute and chronic models. sci-hub.senih.gov |

Potential Antioxidant Activities

The antioxidant potential of Cyperus rotundus rhizome extracts has been investigated in vivo, demonstrating their capacity to counteract oxidative stress. mazums.ac.irmdpi.com Oxidative stress is implicated in the pathology of numerous diseases. bepls.com

A study using a Drosophila model found that treatment with C. rotundus kombucha made the flies more resistant to oxidative stress induced by hydrogen peroxide and paraquat. mdpi.com This suggests that the extract can enhance antioxidant defenses. mdpi.com Another study reported that a hydroethanolic extract of C. rotundus rhizome reduced paraquat-induced oxidative stress and boosted the activity of antioxidant enzymes. mdpi.com The antioxidant capabilities of the extracts are often attributed to their content of phenols and flavonoids. mdpi.comwisdomlib.org In vitro studies have also confirmed the potent antioxidant activity of various C. rotundus extracts by assessing their ability to scavenge free radicals like DPPH and ABTS. mdpi.comsemanticscholar.org The extracts have also shown the ability to chelate metal ions and reduce lipid peroxidation. researchgate.net

| Table 2: In Vivo Antioxidant Effects of Cyperus rotundus Rhizome Extracts | | :--- | :--- | | Animal Model | Extract Type | Key Findings | | Drosophila (induced oxidative stress) | Kombucha | Increased resistance to oxidative stress induced by hydrogen peroxide and paraquat. mdpi.com | | Rats (paraquat-induced oxidative stress) | Hydroethanolic Extract | Reduced oxidative stress and increased antioxidant enzyme activity. mdpi.com | | Rats (brain mitochondria) | Ethanolic Extract | Effective in preventing mitochondrial lipid peroxidation. researchgate.net |

Potential Neuroprotective Activities

Preclinical research has indicated that extracts from Cyperus rotundus rhizomes may possess neuroprotective properties. iosrphr.orgnih.gov These effects have been observed in various in vitro and in vivo models of neuronal damage and neurodegenerative diseases. nih.govsemanticscholar.org

One study demonstrated that a C. rotundus extract had neuroprotective effects in models of Parkinson's disease by protecting dopaminergic neurons from damage. semanticscholar.org The mechanism for this protection is suggested to involve anti-oxidative and anti-apoptotic activities. nih.govsemanticscholar.org Specifically, the extract was found to inhibit the generation of reactive oxygen species and nitric oxide, reduce mitochondrial membrane potential, and decrease caspase-3 activity. iosrphr.orgsemanticscholar.org Another investigation showed that the extract could ameliorate memory and learning impairments in animal models. researchgate.net The neuroprotective potential is likely due to the presence of various bioactive compounds that can modulate multiple pathways involved in neuronal cell death. bepls.comresearchgate.net

| Table 3: In Vivo Neuroprotective Effects of Cyperus rotundus Rhizome Extracts | | :--- | :--- | | Animal Model | Extract Type | Key Findings | | Parkinson's disease models | Ethanolic Extract | Protected dopaminergic neurons from damage and attenuated neuronal damage through anti-oxidative and anti-apoptotic mechanisms. semanticscholar.org | | SIN-1 induced neurotoxicity in human neuroblastoma cells | Rhizome Extract (CRE) | Ameliorated mitochondrial and plasma membrane damage and inhibited nitric oxide generation. nih.gov | | Mouse models of cognitive impairment | Ethanolic Extract | Improved learning and memory skills. researchgate.net |

Potential Antidepressant and Anxiolytic Effects

Extracts from Cyperus rotundus rhizomes have been evaluated in preclinical animal models for their potential antidepressant and anxiolytic (anti-anxiety) effects. mazums.ac.irresearchgate.net

In studies utilizing the tail suspension test and forced swimming test in rats and mice, which are common models for screening antidepressant drugs, administration of C. rotundus extract significantly reduced immobility time, an indicator of antidepressant-like activity. researchgate.netbioline.org.br The antidepressant effects of the extract may be related to the inhibition of monoamine oxidase (MAO) enzymes, which are involved in the breakdown of neurotransmitters like serotonin (B10506) and norepinephrine. researchgate.netbioline.org.br Phenolic glycosides isolated from the rhizomes have also shown antidepressant activity. medwinpublishers.com Furthermore, an ethanolic extract has demonstrated anxiolytic effects in mice. mazums.ac.ir The anxiolytic properties are thought to be mediated through the GABA-A receptor benzodiazepine (B76468) site. tandfonline.com

| Table 4: In Vivo Antidepressant and Anxiolytic Effects of Cyperus rotundus Rhizome Extracts | | :--- | :--- | | Animal Model | Extract Type | Key Findings | | Tail suspension test in rats | C. rotundus L. extract (CRLE) | Significantly reduced the duration of immobility. researchgate.netbioline.org.br | | Forced swimming test in rats | C. rotundus L. extract (CRLE) | Significantly decreased the duration of immobility in a dose-dependent manner. bioline.org.br | | Mouse models of anxiety | Ethanolic Extract | Exhibited anxiolytic effects. mazums.ac.ir | | Elevated plus-maze, hole board, and horizontal-wire tests in mice | l-THP (an alkaloid also found in other plants) | Reduced anxiety at low doses. tandfonline.com |

Structure Activity Relationship Sar Studies of Rotundine B and Analogs

Correlating Structural Features with Biological Activity

The tetracyclic ring system of protoberberine alkaloids is a key feature for their biological activity. Research has identified several structural components of Rotundine (B192287) B that are critical for its function, particularly its stereochemistry and the substitution patterns on its aromatic rings.

A pivotal factor in the bioactivity of rotundine is its stereochemistry. The molecule exists as two non-superimposable mirror images, or enantiomers: L-rotundine (also known as L-Tetrahydropalmatine) and D-rotundine. Studies targeting the schistosome serotonin (B10506) receptor (Sm.5HTRL) have demonstrated that L-rotundine is the biologically active enantiomer, effectively antagonizing the receptor. In contrast, D-rotundine shows no significant activity at this target, even at high concentrations. dergipark.org.trresearchgate.net This stereoselectivity is a common feature, as L-rotundine is also the active enantiomer responsible for antagonizing mammalian dopamine (B1211576) D1 and serotonin 5-HT1A receptors. dergipark.org.trresearchgate.net

The activity of Rotundine B is also compared to its close structural analogs. For instance, palmatine, which shares the same core protoberberine skeleton but differs in its oxidation state and substituent arrangement, is inactive as an antagonist at the Sm.5HTRL receptor. dergipark.org.trresearchgate.net Further SAR studies on a series of protoberberine alkaloids targeting AMP-activated protein kinase (AMPK) have highlighted other crucial structural features. These studies revealed that a neutral isoquinolone moiety, as opposed to the cationic isoquinolinium found in compounds like berberine (B55584), can switch the activity from AMPK activation to inhibition. acs.org Specifically for AMPK inhibition, it was found that highly oxygenated alkaloids were poorly active, while stepharotudine-type compounds with guaiacolic A-rings (rings with a specific methoxy (B1213986) and hydroxyl group arrangement) demonstrated the greatest inhibitory activity. acs.org

Table 1: Comparative Activity of this compound and Analogs at the Schistosome Serotonin Receptor (Sm.5HTRL)
CompoundKey Structural FeatureActivity at Sm.5HTRLReference
L-RotundineActive (L) enantiomerActive antagonist (inhibits 5-HT evoked movement) dergipark.org.tr, researchgate.net
D-RotundineInactive (D) enantiomerInactive dergipark.org.tr, researchgate.net
PalmatineRelated protoberberine alkaloidInactive dergipark.org.tr, researchgate.net

Impact of Glycosylation on Bioactivity and Solubility

Glycosylation, the enzymatic process of attaching a carbohydrate (glycan) to a molecule, is a significant modification that can profoundly alter the physicochemical and biological properties of natural products like this compound. This process generally increases a compound's water solubility and can modulate its bioactivity. acs.org

A study on a glycosylated analog of rotundine, norrotundine-6-O-glucoside, isolated from Cyperus rotundus rhizomes, provides insight into these effects. The addition of the glucose moiety was found to affect the compound's solubility. mdpi.compreprints.org Furthermore, spectral analysis suggested that glycosylation might influence the structural arrangement of the pyridine (B92270) and cyclopentane (B165970) ring attachments. mdpi.com

The introduction of the glycosyl group also impacts biological activity. Norrotundine-6-O-glucoside was evaluated for its cytotoxic and antimicrobial properties. The compound demonstrated dose-dependent cytotoxicity against HeLa human cancer cells, with a half-maximal inhibitory concentration (IC50) of 203.7 µg/mL. conicet.gov.ar It also exhibited antimicrobial activity against various pathogens. mdpi.comemerginginvestigators.org These findings underscore that glycosylation is a key structural modification that not only enhances solubility but also imparts specific biological activities to the rotundine scaffold.

Table 2: Antimicrobial Activity of Norrotundine-6-O-glucoside
MicroorganismActivity TypeMinimum Inhibitory Concentration (MIC)Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)Reference
Staphylococcus aureusBactericidal64 µg/mL64 µg/mL mdpi.com, emerginginvestigators.org
Escherichia coliBacteriostatic100 µg/mL- mdpi.com, emerginginvestigators.org
Candida albicansFungicidal64 µg/mL64 µg/mL mdpi.com, emerginginvestigators.org

Computational Approaches in SAR Analysis

Modern drug discovery heavily relies on computational methods to accelerate the process of identifying and optimizing new drug candidates. These in silico techniques allow researchers to model and predict the behavior of molecules, providing valuable insights into their structure-activity relationships before they are synthesized. For protoberberine alkaloids like this compound, computational approaches such as molecular docking and high-throughput virtual screening (HTVS) have been employed. emerginginvestigators.org

Molecular docking predicts the preferred orientation of a molecule when bound to a specific target, such as a protein or nucleic acid. This helps to elucidate binding mechanisms and predict binding affinity. dergipark.org.trsamipubco.com For example, computational studies have been used to analyze the binding of protoberberine alkaloids to targets like the main protease of SARS-CoV-2 and Glycogen Synthase Kinase 3β (GSK-3β). dergipark.org.trconicet.gov.ar HTVS allows for the rapid screening of large libraries of compounds against a biological target to identify potential hits. emerginginvestigators.org A computational study on berberine analogs used HTVS to probe their binding to both double-stranded and G-quadruplex DNA, determining how the position and nature of substituents affected the predicted free energy of binding. emerginginvestigators.org

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical correlation between the chemical structure of a series of compounds and their biological activity. mdpi.com By identifying key physicochemical properties (descriptors) that influence activity, QSAR models can be used to predict the activity of newly designed, unsynthesized molecules, thereby guiding the synthesis of more potent analogs.

While specific QSAR models for this compound are not extensively reported, the methodology has been successfully applied to its close chemical relatives, the protoberberine alkaloids. In a typical QSAR study, a dataset of compounds with known activities is divided into a training set, used to build the model, and a test set, used to validate its predictive power. researchgate.net For instance, a three-dimensional QSAR (3D-QSAR) study was conducted on a series of berberine analogues to develop new herbicides. researchgate.net This study used techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) to generate models. These models produce contour maps that visualize regions where modifying steric, electrostatic, or other properties would likely increase or decrease biological activity, providing a clear roadmap for structural modification. researchgate.netmdpi.com Such studies on related scaffolds demonstrate the power of QSAR to systematically explore the chemical space around the protoberberine core and rationally design novel, active compounds.

Future Directions and Research Opportunities

Comprehensive Elucidation of Rotundine (B192287) B Biosynthetic Pathways

The biogenesis of Rotundine B is a significant knowledge gap. As a sesquiterpene alkaloid, its formation likely involves a complex interplay between terpenoid and alkaloid biosynthetic pathways. The general route to sesquiterpenes proceeds via the mevalonate (B85504) (MVA) and/or the methylerythritol phosphate (B84403) (MEP) pathways to generate the universal C15 precursor, farnesyl pyrophosphate (FPP). scielo.br Subsequently, specific terpene cyclases and tailoring enzymes like oxidases create the core carbon skeleton. The incorporation of a nitrogen atom, likely from an amino acid precursor such as L-aspartate, completes the alkaloid structure. scielo.brknapsackfamily.com

However, the specific enzymes—the unique terpene synthase that forges the this compound carbon framework, the cytochrome P450s that perform oxidative modifications, and the enzymes responsible for nitrogen incorporation—are entirely unknown.

Future research should prioritize:

Transcriptome and Genome Sequencing: Sequencing the genome and transcriptome of Cyperus rotundus to identify candidate genes for terpene synthases, oxidases, and enzymes involved in amino acid metabolism.

Functional Genomics: Heterologous expression of candidate genes in microbial hosts (e.g., E. coli, yeast) to characterize their specific functions and reconstruct the biosynthetic pathway in vitro and in vivo.

Metabolomic Profiling: Using advanced mass spectrometry techniques to trace the flow of isotopic labels from precursors like ¹³C-glucose or ¹⁵N-amino acids through the pathway, confirming intermediates and validating the proposed steps.

A full understanding of its biosynthesis could enable the sustainable production of this compound and its precursors through metabolic engineering, bypassing the need for plant extraction.

Detailed Mechanistic Studies of Observed Bioactivities

Currently, there is a lack of specific pharmacological data for purified this compound. While crude extracts of Cyperus rotundus and other isolated compounds have shown a range of biological effects, including cytotoxic and anti-inflammatory activities, the contribution of this compound to these effects is unknown. japsonline.com

The immediate future direction is the systematic screening of pure this compound across a wide array of biological assays. Key research initiatives should include:

Broad-Spectrum Bioactivity Screening: Evaluating this compound for anticancer, anti-inflammatory, antimicrobial, antiviral, and neuropharmacological activities.

Target Identification: Should any significant bioactivity be discovered, identifying the direct molecular target(s) is paramount. Techniques such as affinity chromatography, cellular thermal shift assays (CETSA), and computational docking studies can be employed.

Pathway Analysis: Investigating the downstream cellular signaling pathways modulated by this compound. For instance, if it exhibits cytotoxic effects on cancer cells, studies should determine if it induces apoptosis, necrosis, or autophagy and delineate the involved signaling cascades (e.g., Hippo signaling pathway, MAPK, PI3K/Akt). nih.gov

These mechanistic studies are essential to understand how this compound functions at a molecular level, providing a rational basis for its potential therapeutic applications.

Exploration of Novel Synthetic Routes and Derivatization Strategies

To date, a total synthesis of this compound has not been reported in the scientific literature. The development of a robust and efficient synthetic route is a critical objective for future chemical research. A successful total synthesis would not only provide unambiguous confirmation of its complex stereochemical structure but also grant access to quantities of the material required for extensive biological evaluation.

Key opportunities in this area involve:

Total Synthesis: Designing and executing a stereoselective total synthesis. This could involve innovative strategies such as intramolecular cycloadditions to construct the core ring system or leveraging chiral pool starting materials.

Structure-Activity Relationship (SAR) Studies: Once a synthetic route is established, it will enable the creation of a library of analogues. By systematically modifying different functional groups on the this compound scaffold, researchers can conduct SAR studies to identify the pharmacophore—the essential molecular features responsible for its biological activity.

Development of Derivatives: SAR studies can guide the synthesis of second-generation derivatives with improved potency, selectivity, solubility, or metabolic stability, transforming the natural product hit into a viable lead compound.

Development of Advanced Preclinical Models for Therapeutic Potential Assessment

Following the identification of a promising bioactivity and its mechanism, the therapeutic potential of this compound must be evaluated in relevant preclinical models. This involves a tiered approach that moves from simple cell cultures to more complex systems that better mimic human physiology and disease.

Future research in this domain should focus on:

Advanced In Vitro Models: Moving beyond traditional 2D cell culture to utilize more sophisticated models. For anticancer research, this includes 3D tumor spheroids, organoids, and patient-derived cell cultures, which provide a more accurate prediction of in vivo response.

In Vivo Animal Models: Should in vitro data be promising, studies in animal models of disease are the necessary next step. For example, if this compound shows anticancer activity, its efficacy would be tested in xenograft or patient-derived xenograft (PDX) mouse models. nih.gov These studies are crucial for evaluating in vivo efficacy, pharmacokinetics (absorption, distribution, metabolism, and excretion), and preliminary safety.

Translational Biomarkers: Identifying and validating biomarkers that can predict response to this compound treatment in preclinical models. These biomarkers could later be used in clinical trial design to select patient populations most likely to benefit.

The progression through these advanced preclinical models is a prerequisite for any consideration of this compound as a future therapeutic agent for human diseases. nih.gov

Data Tables

Table 1: Future Research Priorities for this compound

SectionResearch AreaKey ObjectivesRationale
7.1 Biosynthesis Identify and characterize the enzymes and genes responsible for the formation of this compound in Cyperus rotundus.Enables sustainable production via metabolic engineering; provides tools for creating novel analogues.
7.2 Mechanistic Studies Screen for broad bioactivities; identify molecular targets and delineate cellular signaling pathways.Establishes the pharmacological basis for any therapeutic potential; guides rational drug development.
7.3 Synthesis & Derivatization Achieve the first total synthesis; create a library of derivatives for Structure-Activity Relationship (SAR) studies.Confirms structure; provides material for testing; allows for optimization of the lead compound.
7.4 Preclinical Models Evaluate efficacy and safety in advanced in vitro (e.g., organoids) and in vivo (e.g., animal models) systems.Assesses therapeutic potential in a context that better mimics human disease; required for clinical translation.

Q & A

Q. What experimental models are recommended for preliminary pharmacological evaluation of Rotundine B?

To assess this compound’s bioactivity, researchers should employ in vitro models such as cancer cell lines (e.g., SW480 for colorectal cancer studies) with concentration gradients (e.g., 50–200 μM) and time-dependent assays (e.g., proliferation via MTT, apoptosis via flow cytometry) . Dose-response curves and IC50 calculations are critical for establishing potency thresholds. In vivo models (e.g., xenografts) should follow OECD guidelines for ethical animal use, with strict controls for confounding variables like diet and genetic background .

Q. How can researchers identify molecular targets of this compound using standard biochemical assays?

Target identification requires a multi-step approach:

  • Binding assays : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure affinity.
  • Functional screens : High-throughput RNA sequencing (RNA-seq) to detect differentially expressed genes (DEGs) post-treatment, followed by Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway enrichment analyses .
  • Validation : siRNA knockdown or CRISPR-Cas9 gene editing to confirm target relevance to observed phenotypes .

Q. What statistical methods are appropriate for analyzing this compound’s dose-dependent effects?

Use non-linear regression models (e.g., log-inhibitor vs. response curves) to calculate IC50 values. For multi-group comparisons (e.g., control vs. treated cohorts), ANOVA with post-hoc Tukey tests is recommended. Ensure power analysis is conducted pre-study to determine sample size adequacy .

Advanced Research Questions

Q. How can contradictory findings about this compound’s efficacy across studies be systematically resolved?

Contradictions often arise from variability in experimental design (e.g., cell line selection, purity of compounds). To address this:

  • Conduct meta-analyses of published data, applying heterogeneity tests (e.g., I² statistic) to identify outlier studies .
  • Replicate experiments under standardized conditions (e.g., ISO 17025-certified labs) with detailed protocols for compound preparation (e.g., HPLC purity ≥98%) and storage .
  • Use sensitivity analyses to test robustness of conclusions against methodological biases .

Q. What strategies optimize the integration of multi-omics data in this compound mechanism-of-action studies?

Combine transcriptomic, proteomic, and metabolomic datasets using systems biology tools :

  • Network pharmacology : Construct protein-protein interaction (PPI) networks via STRING or Cytoscape to identify hub genes .
  • Machine learning : Train classifiers (e.g., random forests) on omics data to predict this compound’s polypharmacology .
  • Data repositories : Deposit raw data in FAIR-compliant repositories (e.g., Gene Expression Omnibus) to enable reproducibility .

Q. How should researchers design pharmacokinetic studies to address this compound’s bioavailability challenges?

  • In vitro ADME : Use Caco-2 cell monolayers to assess intestinal permeability and liver microsomes for metabolic stability .
  • In vivo PK : Employ LC-MS/MS for plasma concentration-time profiling, calculating parameters like AUC, Cmax, and half-life. Compare formulations (e.g., nano-encapsulation vs. free drug) to enhance bioavailability .
  • Interspecies scaling : Apply allometric models to extrapolate animal PK data to humans .

Methodological Considerations

  • Ethical compliance : Obtain institutional review board (IRB) approval for in vivo studies and ensure adherence to ARRIVE guidelines for reporting .
  • Data transparency : Publish negative results and raw datasets to mitigate publication bias .
  • Interdisciplinary collaboration : Partner with bioinformaticians and statisticians early in study design to strengthen analytical frameworks .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.